molecular formula C17H19N3O B1520401 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide CAS No. 1251924-04-5

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Cat. No.: B1520401
CAS No.: 1251924-04-5
M. Wt: 281.35 g/mol
InChI Key: MTDRXNJHYAJIQZ-UHFFFAOYSA-N
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Description

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a compound with the CAS Number: 1251924-04-5. It has a molecular weight of 281.36 . It is a powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including this compound, has been a topic of interest in the scientific community . These compounds have been synthesized due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19N3O/c18-19-17(21)16-10-14-8-4-5-9-15(14)12-20(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12,18H2,(H,19,21) .


Physical and Chemical Properties Analysis

This compound is a powder form and is stored at room temperature . It has a molecular weight of 281.36 .

Scientific Research Applications

Anticancer Potential

The tetrahydroisoquinoline moiety, a common structure in biologically active molecules, has been extensively studied for its potential pharmaceutical applications. Research has focused on synthesizing analogs with this moiety to explore their anticancer properties. For instance, modifications on the phenyl ring of 1,2,3,4-tetrahydroisoquinoline derivatives have led to compounds with significant cytotoxicity against breast cancer cell lines. This highlights the promising role of such compounds in the development of novel anticancer drugs (K. Redda, Madhavi Gangapuram, & Tiffany Ardley, 2010).

Parkinsonism-Inducing Agent

Interestingly, derivatives of 1,2,3,4-tetrahydroisoquinoline, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), have been identified as endogenous amines in the brain and are associated with Parkinson's disease. Elevated levels of 1BnTIQ in the cerebrospinal fluid of Parkinsonian patients suggest a potential link to the pathogenesis of idiopathic Parkinson's disease. Furthermore, animal studies have shown that repeated administration of 1BnTIQ induces behavior abnormalities related to Parkinson's disease, indicating its role in neurodegenerative disorders (Y. Kotake et al., 1995).

Chemical Synthesis and Functionalization

The chemical versatility of tetrahydroisoquinoline derivatives enables their application in various synthetic routes. For example, organocatalytic, regio- and enantioselective Pictet-Spengler reactions have been utilized to synthesize 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, showcasing their importance in organic synthesis and potential pharmaceutical applications (Andrea Ruiz-Olalla et al., 2015). Similarly, metal-free aerobic carbon-carbon bond forming reactions highlight the functionalization potential of these compounds, further expanding their applicability in medicinal chemistry (H. Ueda, Kei Yoshida, & H. Tokuyama, 2014).

Properties

IUPAC Name

2-benzyl-3,4-dihydro-1H-isoquinoline-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-19-17(21)16-10-14-8-4-5-9-15(14)12-20(16)11-13-6-2-1-3-7-13/h1-9,16H,10-12,18H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDRXNJHYAJIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)CC3=CC=CC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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